5-Bromo-2-octyloxybenzonitrile
Description
5-Bromo-2-octyloxybenzonitrile (CAS: 121554-16-3) is a brominated benzonitrile derivative with the molecular formula C₁₅H₂₀BrNO and a molecular weight of 310.234 g/mol . Its structure features a bromine atom at the 5-position and a long octyloxy chain (-O-C₈H₁₇) at the 2-position of the benzonitrile backbone. This compound is primarily utilized as a synthetic intermediate, with literature highlighting high-yield synthetic routes (97–99% yields), though specific reaction conditions remain undisclosed .
Properties
Molecular Formula |
C15H20BrNO |
|---|---|
Molecular Weight |
310.23 g/mol |
IUPAC Name |
5-bromo-2-octoxybenzonitrile |
InChI |
InChI=1S/C15H20BrNO/c1-2-3-4-5-6-7-10-18-15-9-8-14(16)11-13(15)12-17/h8-9,11H,2-7,10H2,1H3 |
InChI Key |
HYOOWJSLZJKNRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)Br)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 5-Bromo-2-octyloxybenzonitrile and its analogs:
Physical and Chemical Properties
- Lipophilicity: The octyloxy chain in this compound drastically increases hydrophobicity compared to shorter alkoxy (methoxy, ethoxy) or polar (-OH) substituents. This property makes it less soluble in aqueous media but ideal for non-polar applications .
- Hydrogen Bonding: 5-Bromo-2-hydroxybenzonitrile forms strong intermolecular O-H⋯N hydrogen bonds (O⋯N: ~2.8 Å), leading to planar molecular arrangements in crystalline states . In contrast, the octyloxy derivative lacks hydrogen-bonding donors, resulting in less ordered solid-state structures.
- Reactivity : The iodine substituent in 5-Bromo-2-iodobenzonitrile enhances susceptibility to nucleophilic substitution compared to bromine or methyl groups, enabling diverse functionalization pathways .
Key Research Findings
- Crystallography: 5-Bromo-2-hydroxybenzonitrile crystallizes in infinite one-dimensional chains via O-H⋯N interactions, whereas analogs with non-polar substituents (e.g., methyl, octyloxy) exhibit less directional packing .
- Synthetic Yields : this compound achieves near-quantitative yields (97–99%) in optimized routes, though its synthesis is less documented compared to the hydroxy analog, which is prepared via bromination, cobalt catalysis, or photochemical methods .
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